![molecular formula C20H23N5O2 B2816422 1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848207-54-5](/img/structure/B2816422.png)
1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have explored synthetic routes and structural analysis for compounds closely related to the query compound, highlighting the significance of purine and pyrimidine derivatives in organic chemistry. For instance, the synthesis of new purinediones and the investigation of their molecular and crystal structures have been detailed, showcasing the chemical versatility and the potential for further chemical modifications (Ondrej et al., 1995; Jorge et al., 2009). These studies underline the structural diversity achievable within this chemical framework and its implications for material science and pharmaceutical research.
Antimycobacterial Activity
The exploration of pyridine and dihydro-quinolinone derivatives for antimycobacterial activity demonstrates the potential medicinal applications of pyrimidine analogs. Compounds synthesized from aryl and heteroaryl tethered pyridines showed promising results against Mycobacterium tuberculosis, suggesting a pathway for developing new antitubercular agents (S. Kantevari et al., 2011). This research highlights the relevance of pyrimidine derivatives in addressing global health challenges, particularly tuberculosis.
Catalysis and Green Chemistry
Innovations in green chemistry and catalysis using pyrimidine derivatives have been reported, illustrating the compound's utility in promoting environmentally friendly chemical reactions. For instance, the synthesis of pyridine-pyrimidines catalyzed by ionic liquids supported on nanosilica underlines the efficiency and sustainability of using such compounds in synthetic chemistry (Fahime et al., 2018). These findings point towards the compound's potential role in enhancing reaction efficiencies while minimizing environmental impact.
Antioxidant Activity
Research into the antioxidant properties of pyrimido pyrimidine derivatives underscores the bioactivity potential of these compounds. The synthesis of these derivatives and their subsequent testing as antioxidants reveal their significance in developing therapeutics with potential to mitigate oxidative stress (A. Cahyana et al., 2020). This line of investigation indicates the broader applicability of pyrimidine derivatives in pharmacology and biochemistry.
Propriétés
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-13(2)7-9-15/h5-9,14H,1,10-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPPKSQIIUCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)

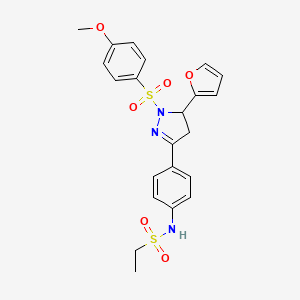
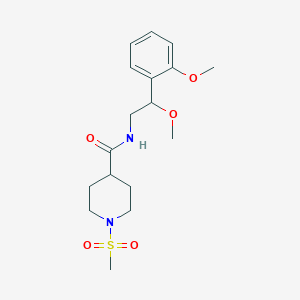

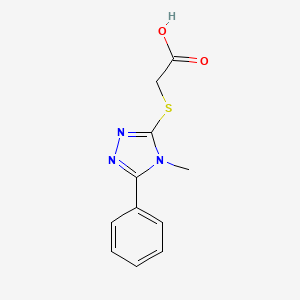
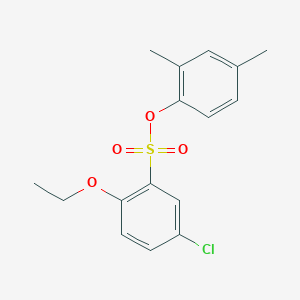
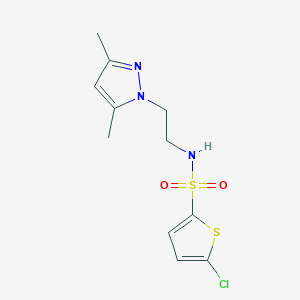
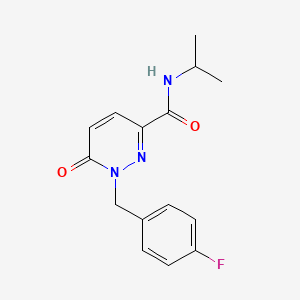
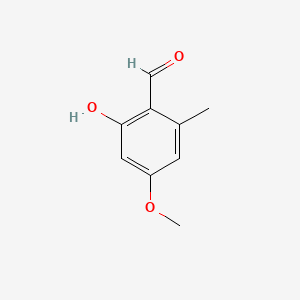
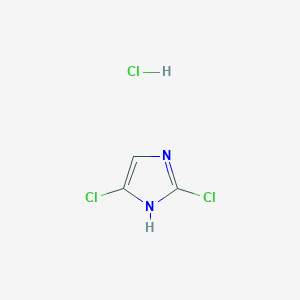
![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)
